10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one
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Overview
Description
10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a phenyl group, and an acridophosphinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with a suitable acridone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, or alkylated compounds, depending on the reagents and conditions used.
Scientific Research Applications
10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and acridophosphinone moieties can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
10-Hydroxy-5-phenyl-5,10-dihydroacridine: Similar structure but lacks the phosphinone group.
5-Phenyl-5,10-dihydroacridophosphin-5-one: Similar but without the hydroxy group.
Uniqueness
10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one is unique due to the presence of both the hydroxy and phosphinone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61279-17-2 |
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Molecular Formula |
C19H15O2P |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-oxo-5-phenyl-10H-acridophosphin-10-ol |
InChI |
InChI=1S/C19H15O2P/c20-19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13,19-20H |
InChI Key |
ZURSSYUMRTZOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3C(C4=CC=CC=C24)O |
Origin of Product |
United States |
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